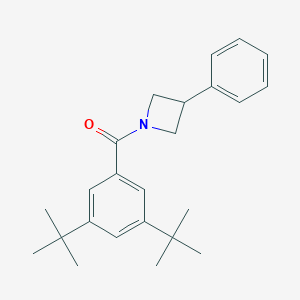![molecular formula C32H33FN2O4 B286631 methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)
methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the pyrrole family and has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate involves the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
One of the main advantages of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
未来方向
There are several future directions for the study of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate. One of the most promising directions is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the study of the compound's potential applications in the treatment of other inflammatory and pain-related disorders. Finally, the study of the compound's pharmacokinetics and pharmacodynamics in humans is also an important future direction.
合成方法
The synthesis of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate involves the reaction of various chemical reagents. The process starts with the reaction of aniline with ethyl acetoacetate to form 3-(anilinocarbonyl)pent-4-enoic acid ethyl ester. This intermediate compound is then reacted with 4-fluorobenzaldehyde and isopropylmagnesium bromide to form 5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-1-carbaldehyde. Finally, the reaction of this compound with methyl 3-hydroxypentanoate results in the formation of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate.
科学研究应用
Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. It has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
属性
分子式 |
C32H33FN2O4 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
methyl (3R)-5-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxypentanoate |
InChI |
InChI=1S/C32H33FN2O4/c1-21(2)30-29(32(38)34-25-12-8-5-9-13-25)28(22-10-6-4-7-11-22)31(23-14-16-24(33)17-15-23)35(30)19-18-26(36)20-27(37)39-3/h4-17,21,26,36H,18-20H2,1-3H3,(H,34,38)/t26-/m1/s1 |
InChI 键 |
JGSHUQUHQOIXOJ-AREMUKBSSA-N |
手性 SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide](/img/structure/B286553.png)
![2-methyl-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286554.png)
![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![N-[4-(1-azepanyl)phenyl]-4-bromobenzamide](/img/structure/B286561.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)



![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)